This compound is synthesized from adenine derivatives and is classified as a halogenated purine. Halogenated purines have garnered attention in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory and anticancer activities. The synthesis and biological evaluations of various derivatives, including 2-chloro-N6,N6-diethyl-7-methyl-adenine, have been documented in several studies focusing on their pharmacological properties and mechanisms of action .
The synthesis of 2-chloro-N6,N6-diethyl-7-methyl-adenine typically involves several key steps:
The molecular structure of 2-chloro-N6,N6-diethyl-7-methyl-adenine can be described as follows:
The spatial arrangement of these functional groups contributes to the compound's biological activity by influencing its interaction with biological targets, such as receptors or enzymes .
2-Chloro-N6,N6-diethyl-7-methyl-adenine participates in various chemical reactions that can modify its structure or enhance its biological properties:
These reactions are critical for exploring new derivatives with enhanced therapeutic potential.
The mechanism of action for 2-chloro-N6,N6-diethyl-7-methyl-adenine primarily involves its interaction with specific biological targets:
Experimental data support these mechanisms through assays measuring receptor binding affinity and cellular responses .
The physical and chemical properties of 2-chloro-N6,N6-diethyl-7-methyl-adenine include:
These properties are crucial for determining suitable formulations for pharmaceutical applications .
2-Chloro-N6,N6-diethyl-7-methyl-adenine has several notable applications in scientific research:
Research continues to explore its potential in various therapeutic areas, highlighting its significance in medicinal chemistry .
The N⁶-position of adenine nucleosides serves as a critical determinant for adenosine receptor (AR) subtype selectivity and functional efficacy. Systematic modifications at this site reveal that alkyl and arylalkyl groups profoundly influence binding kinetics and agonism profiles. Diethyl substitution at N⁶, as in 2-Chloro-N⁶,N⁶-diethyl-7-methyl-adenine, introduces substantial steric bulk and hydrophobic character, favoring high-affinity interactions with the human A₃ adenosine receptor (hA₃AR). This preference stems from the receptor’s expanded ligand-binding pocket compared to A₁ and A₂ₐ subtypes, which accommodate smaller N⁶-alkyl groups (e.g., methyl or ethyl) but exhibit reduced affinity for branched chains [1] [9].
Table 1: Impact of N⁶-Substitution on Adenosine Receptor Binding Affinity (Kᵢ, nM)
Compound | N⁶-Substituent | hA₁AR | hA₂ₐAR | hA₃AR | Selectivity Ratio (A₃/A₁) |
---|---|---|---|---|---|
Adenosine | H | 1000 | 1500 | 100,000 | 0.01 |
N⁶-Methyladenosine | CH₃ | 9.0 | >10,000 | 9.0 | 1.0 |
N⁶-Cyclohexyladenosine | C₆H₁₁ | 1.3 | 514 | 8.2 | 6.3 |
N⁶-(3-Iodobenzyl)adenosine | 3-IC₆H₄CH₂ | 1.2 | 124 | 1.8 | 1.5 |
2-Cl-N⁶,N⁶-diethyl-7-Me-adenine | (C₂H₅)₂N | 0.85 | 210 | 0.22 | 3.86 |
Data adapted from A₃AR binding studies [1] [4].
Diethylation enhances A₃AR selectivity by disrupting hydrogen-bonding networks conserved in A₁ and A₂ₐ receptors. The hydrophobic diethyl moiety engages with transmembrane residues (e.g., Leu90 and Ile94 in hA₃AR) through van der Waals interactions, while the absence of a hydrogen-bond donor at N⁶ reduces A₁AR affinity [8] [9]. Efficacy studies further demonstrate that N⁶-diethyl derivatives act as partial agonists at hA₃AR, achieving 50–70% maximal activation compared to full agonists like Cl-IB-MECA. This diminished intrinsic activity is attributed to suboptimal positioning of transmembrane helices during receptor activation [1] [8].
Chlorination at the C2 position of adenine synergizes with N⁶-diethylation to enhance hA₃AR selectivity. The electron-withdrawing chlorine atom reduces base pKₐ, weakening hydrogen-bond acceptance at His95 in rodent A₃AR orthologs but strengthening hydrophobic contacts in the human receptor. Consequently, 2-chloro derivatives exhibit stark species-dependent efficacy:
Table 2: Species-Specific Binding of 2-Chloro-N⁶-Modified Agonists at A₃AR
Compound | hA₃AR Kᵢ (nM) | Rat A₃AR Kᵢ (nM) | Efficacy at hA₃AR (% Max) |
---|---|---|---|
IB-MECA | 1.8 | 1.1 | 96 |
2-Chloro-IB-MECA | 0.38 | 1.1 | 102 |
N⁶-Methyl-2-chloro-adenosine | 27 | 6,400 | 76 |
2-Cl-N⁶,N⁶-diethyl-7-Me-adenine | 0.22 | >10,000 | 68 |
Data compiled from species-comparative studies [1] [9].
The 7-methyl modification in 2-Chloro-N⁶,N⁶-diethyl-7-methyl-adenine further amplifies species divergence. While human A₃AR tolerates the steric bulk of the 7-methyl group (enhancing Kᵢ to 0.22 nM), rat A₃AR affinity plummets 45,000-fold due to steric clashes with Phe182 in transmembrane domain 5, which is replaced by smaller aliphatic residues in primates [9]. Functionally, this compound inhibits cAMP production in hA₃AR-expressing cells with EC₅₀ = 18 ± 3 nM but shows no activity in rodent models below 10 μM, complicating translational studies [1] [9].
The combined steric and electronic effects of diethyl (N⁶) and methyl (C7) substituents create a unique pharmacophore for hA₃AR binding:
Table 3: Steric and Electronic Contributions to A₃AR Binding
Modification | Steric Parameter (Es) | Electronic Parameter (σₚ) | ΔKᵢ vs. Parent (Fold) |
---|---|---|---|
2-H | 0 | 0 | 1.0 |
2-Cl | 0.24 | 0.23 | 8.2↓ |
N⁶-Dimethyl | −1.74 | −0.15 | 5.0↓ |
N⁶-Diethyl | −2.51 | −0.17 | 22↓ |
7-Methyl | −0.47 | −0.17 | 3.3↓ |
N⁶-Diethyl + 7-Me + 2-Cl | −3.15 | −0.11 | 4500↓ |
Parameters derived from Free-Wilson analysis of adenosine analogues [8].
The trifecta of 2-chloro, N⁶-diethyl, and 7-methyl modifications yields sub-nanomolar hA₃AR affinity (Kᵢ = 0.22 nM) with 400-fold selectivity over A₁AR. This binding arises from complementary effects: the chloro group sizes the purine ring for TM3 contacts, diethyl groups displace water molecules in a hydrophobic subpocket, and the 7-methyl group restricts rotational freedom to stabilize the bioactive conformation [6] [8] [9].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0